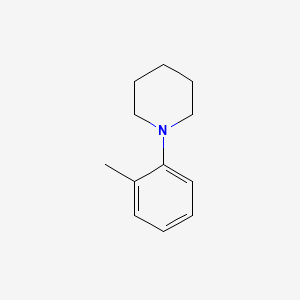

1-(2-Methylphenyl)-Piperidine

Description

Significance of Piperidine (B6355638) Derivatives in Chemical and Biological Sciences

The piperidine motif, a six-membered nitrogen-containing heterocycle, is a cornerstone in the fields of chemical and biological sciences. nih.govbohrium.comencyclopedia.pub Its derivatives are integral to a vast array of pharmaceuticals, natural products, and agrochemicals. bohrium.comtandfonline.com The prevalence of the piperidine scaffold in U.S. FDA-approved drugs underscores its importance in medicinal chemistry. tandfonline.com Piperidine-containing compounds exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and analgesic properties. bohrium.comwisdomlib.org The structural and chiral properties of piperidine derivatives allow for diverse pharmacological applications, making them a focal point of drug discovery and development. bohrium.comencyclopedia.pub For instance, piperidine derivatives are being investigated for their potential as DPP-4 inhibitors and have shown strong antinociceptive properties. wisdomlib.org The continuous development of novel synthetic methodologies to access functionalized piperidines further highlights the enduring significance of this heterocyclic system. nih.govnih.gov

Overview of N-Arylated Heterocyclic Compounds in Academic Inquiry

N-arylated heterocyclic compounds, a class that includes N-aryl piperidines, are of profound interest in academic and industrial research. rsc.org These compounds are key structural components in numerous biologically active molecules, including pharmaceuticals and natural products. rsc.orgresearchgate.net The introduction of an aryl group to a nitrogen-containing heterocycle can significantly influence the molecule's biological activity, solubility, and metabolic stability. researchgate.net Consequently, the development of efficient synthetic methods for the N-arylation of heterocycles, such as the Buchwald-Hartwig amination and Ullmann coupling, has been a major focus of organic synthesis research. tandfonline.comacs.org These methods provide access to a wide range of N-arylated compounds, facilitating the exploration of their structure-activity relationships and potential therapeutic applications. grafiati.com The study of N-aryl heterocycles continues to be a vibrant area of research, driven by the quest for new and improved therapeutic agents. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Properties

CAS No. |

7250-70-6 |

|---|---|

Molecular Formula |

C12H17N |

Molecular Weight |

175.27 g/mol |

IUPAC Name |

1-(2-methylphenyl)piperidine |

InChI |

InChI=1S/C12H17N/c1-11-7-3-4-8-12(11)13-9-5-2-6-10-13/h3-4,7-8H,2,5-6,9-10H2,1H3 |

InChI Key |

OGLZSMPGMUDNKR-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1N2CCCCC2 |

Canonical SMILES |

CC1=CC=CC=C1N2CCCCC2 |

Other CAS No. |

7250-70-6 |

Origin of Product |

United States |

Synthesis and Characterization of 1 2 Methylphenyl Piperidine

Common Synthetic Methodologies

The synthesis of 1-(2-Methylphenyl)-piperidine, a representative N-aryl piperidine (B6355638), can be achieved through several established synthetic routes. The most prominent among these is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. tandfonline.comacs.org This reaction typically involves the coupling of an aryl halide or tosylate (in this case, a derivative of toluene) with piperidine in the presence of a palladium catalyst and a suitable base. tandfonline.comacs.org The choice of ligand for the palladium catalyst is crucial for achieving high yields and can be tailored to the specific substrates. acs.org

Another widely used method is the Ullmann condensation, which employs a copper catalyst to facilitate the N-arylation of piperidine with an appropriate aryl halide. tandfonline.comjst.go.jp While historically significant, this method often requires harsher reaction conditions compared to the palladium-catalyzed approaches. tandfonline.com

Furthermore, reductive amination of a suitable ketone precursor with piperidine can also be employed. This two-step process involves the formation of an enamine or iminium ion intermediate, followed by reduction to yield the desired N-aryl piperidine. mdpi.com

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the 2-methylphenyl group and the piperidine ring. The aromatic protons would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns dictated by their substitution on the benzene (B151609) ring. The methyl protons on the phenyl ring would present as a singlet at approximately 2.3 ppm. The protons on the piperidine ring would show more complex multiplets in the upfield region. Specifically, the α-protons adjacent to the nitrogen atom would be expected around 2.8-3.2 ppm, while the β- and γ-protons would appear at approximately 1.5-1.8 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.0 - 7.5 |

| Methyl (CH₃) | ~2.3 |

| Piperidine (α-CH₂) | 2.8 - 3.2 |

| Piperidine (β, γ-CH₂) | 1.5 - 1.8 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides further confirmation of the carbon framework. The aromatic carbons would resonate in the range of 120-150 ppm, with the carbon attached to the nitrogen appearing at the lower end of this range. The methyl carbon would have a characteristic signal around 20 ppm. The carbons of the piperidine ring would appear in the upfield region, with the α-carbons around 50-55 ppm and the β- and γ-carbons between 20-30 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Aromatic (C-N) | 145 - 150 |

| Aromatic (other) | 120 - 140 |

| Methyl (CH₃) | ~20 |

| Piperidine (α-C) | 50 - 55 |

| Piperidine (β, γ-C) | 20 - 30 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass spectrometry of this compound would show a molecular ion peak (M+) corresponding to its molecular weight (175.28 g/mol ). nih.gov Fragmentation patterns would likely involve the loss of the methyl group, cleavage of the piperidine ring, and other characteristic fragmentations of N-aryl piperidines.

Chemical Reactivity and Transformation Pathways of 1 2 Methylphenyl Piperidine Frameworks

Electrophilic and Nucleophilic Reactions of the Piperidine (B6355638) Nitrogen

The nitrogen atom in the 1-(2-methylphenyl)-piperidine scaffold is a tertiary amine, characterized by a lone pair of electrons that makes it a focal point for both nucleophilic and electrophilic interactions.

Nucleophilic Reactivity: The non-bonding electron pair on the nitrogen atom allows it to act as a potent nucleophile. This reactivity is demonstrated in its reactions with a variety of electrophilic partners. For instance, piperidine can engage in nucleophilic aromatic substitution (SNAr) reactions with highly electron-deficient aromatic systems, such as dinitrophenyl ethers and substituted pyridinium (B92312) ions. nih.govacs.org In its reaction with substituted N-methylpyridinium ions, piperidine acts as the incoming nucleophile, leading to the formation of a substrate-piperidine addition intermediate. nih.gov

The nucleophilic character of piperidines is also evident in their reactions with carbonyl compounds. A study on the reaction between piperidine and isatin (B1672199) derivatives showed that the reaction proceeds via a nucleophilic attack of the piperidine nitrogen on the C-2 carbonyl carbon of the isatin ring, which is followed by the cleavage of the amide bond and a ring-opening process. maxapress.com This forms a 1-(2'-aminophenyl)-2-(piperidin-1-yl)ethane-1,2-dione derivative. maxapress.com

Furthermore, the piperidine nitrogen can act as a Lewis base to form dative bond adducts. Mechanochemical reactions between phenylboronic acid and various amines, including piperidine, have been shown to produce stable boroxine-amine adducts featuring a B←N dative bond. nih.gov

Electrophilic Reactivity: As a tertiary amine, the piperidine nitrogen readily reacts with electrophiles. The most fundamental of these is its reaction with acids (protonation) to form piperidinium (B107235) salts. It can also undergo N-alkylation when treated with alkyl halides, resulting in the formation of quaternary ammonium (B1175870) salts. This is a common synthetic strategy, for example, in the reaction of 4-piperidinamine derivatives with 2-phenylethyl halides under basic conditions to introduce the phenylethyl moiety. While direct N-acylation is not possible due to the absence of an N-H bond, N-acylated piperidines are a significant class of derivatives, typically synthesized from piperidine precursors. smolecule.com

Aromatic Substitution Reactions on the 2-Methylphenyl Moiety

The 2-methylphenyl group of the molecule is subject to electrophilic aromatic substitution reactions, with the substitution pattern being governed by the combined directing effects of the piperidino and methyl substituents.

The piperidino group, attached via its nitrogen atom, is a powerful activating group and is ortho, para-directing. This is due to the ability of the nitrogen's lone pair to donate electron density into the aromatic ring through resonance (+M effect), stabilizing the cationic intermediate (the Wheland intermediate or sigma complex) formed during the substitution. The methyl group is also an activating, ortho, para-directing substituent, albeit weaker, operating through an inductive effect (+I).

In the this compound framework, the positions on the aromatic ring are influenced as follows:

Position 6 (ortho to piperidino, meta to methyl)

Position 5 (meta to piperidino, para to methyl)

Position 4 (para to piperidino, meta to methyl)

Position 3 (ortho to piperidino, ortho to methyl)

The strongest activation from the piperidino group is directed at positions 4 and 6. The methyl group directs to positions 3 and 5. The combined effect leads to strong activation at positions 4 and 6, and moderate activation at positions 3 and 5. However, steric hindrance from the bulky piperidine ring at position 3 and the adjacent methyl group can be significant. Therefore, electrophilic substitution is most likely to occur at the less sterically hindered positions, primarily position 4 (para to the strongly activating piperidino group) and position 6 (ortho to the piperidino group).

While specific studies on this compound are limited, the principles are well-established. For example, related structures like tert-butyl 4-(4-amino-2-methylphenyl)piperidine-1-carboxylate are known to participate in electrophilic aromatic substitution reactions. Similarly, functionalized phenyl-piperidine systems can undergo nucleophilic aromatic substitution if the ring is appropriately substituted with strong electron-withdrawing groups, such as a chloro group that can be displaced. smolecule.com

Mechanisms of Reaction and Intermediates in this compound Chemistry

The reaction mechanisms involving the this compound framework are illustrative of fundamental organic chemistry principles.

Mechanism of Nucleophilic Attack: In SNAr reactions, such as those with substituted pyridinium ions, the mechanism is more complex than a simple one-step displacement. Kinetic studies on the reaction of piperidine with N-methylpyridinium compounds in methanol (B129727) revealed that the reaction is second-order with respect to piperidine. nih.gov This suggests a mechanism where the first step is the reversible formation of an addition intermediate (a Meisenheimer-like complex). This is followed by a rate-determining step involving deprotonation of this intermediate by a second molecule of piperidine. nih.gov The subsequent loss of the leaving group can occur either in a concerted E2-like fashion or in a stepwise E1cB-like process, depending on the nature of the leaving group. nih.gov

Table 1: Kinetic Parameters for Nucleophilic Aromatic Substitution Reactions of 2-Substituted N-Methylpyridinium Substrates with Piperidine in Methanol nih.gov

| Leaving Group (L) | k (M⁻²s⁻¹) at 25°C | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) |

| 2-CN | 2.1 | 11.2 | -19.3 |

| 4-CN | 1.8 | 12.3 | -15.6 |

| 2-F | 0.041 | 11.4 | -24.4 |

| 2-Cl | 0.040 | 12.6 | -20.6 |

| 2-Br | 0.038 | 13.5 | -17.9 |

| 2-I | 0.031 | 14.1 | -16.6 |

This table illustrates the reactivity of piperidine as a nucleophile and how the leaving group on the electrophile influences reaction kinetics. The negative entropies of activation are consistent with a highly ordered transition state, such as the one proposed in the pre-association mechanism.

Mechanism of Carbonyl Addition: When piperidine reacts with carbonyl compounds like isatin, the mechanism involves a nucleophilic addition to the carbonyl carbon. maxapress.com This forms a tetrahedral intermediate. In the case of isatin, this intermediate subsequently undergoes a ring-opening fragmentation, driven by the cleavage of the strained five-membered ring's amide bond, to yield the final product. maxapress.com

Mechanism of Electrophilic Aromatic Substitution: For reactions on the 2-methylphenyl moiety, the mechanism follows the classical pathway for electrophilic aromatic substitution. An incoming electrophile (E⁺) attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized across the ring and, crucially, onto the piperidine nitrogen, which provides significant resonance stabilization. The final step is the rapid loss of a proton (H⁺) from the site of attack, restoring aromaticity and yielding the substituted product.

Synthesis of Complex Adducts and Conjugates Involving the this compound Unit

The this compound scaffold serves as a valuable building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science. Its incorporation is often achieved through reactions that form new bonds at either the piperidine nitrogen or the aromatic ring.

One key method is the use of piperidine as a nucleophile in substitution reactions to form conjugates. For example, piperidine can be coupled with quinoxaline (B1680401) systems by reacting with a suitable precursor like 3-aroylquinoxalinone in the presence of benzene-1,2-diamine, leading to complex heterocyclic structures. nih.gov

Another strategy involves forming the C-N bond between the phenyl ring and the piperidine nitrogen late in the synthesis. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for this purpose, coupling a piperidine derivative with an appropriately halogenated or activated 2-methylphenyl precursor.

The scaffold is also found in more elaborate structures like ureas and hydrazones. The synthesis of 1-(2-methylphenyl)-3-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)urea demonstrates the integration of the core unit into a larger, multi-component molecule. chemenu.com Similarly, the condensation reaction between 4-(piperidin-1-yl)benzaldehyde (B83096) and (2,4-dinitrophenyl)hydrazine yields a complex hydrazone conjugate, highlighting the utility of functionalized phenylpiperidine precursors. nepjol.info

The formation of non-covalent or dative bond adducts is another pathway to complex structures. As mentioned, piperidine reacts with phenylboronic acid to form stable boroxine-amine adducts through the formation of a B←N bond. nih.gov

Table 2: Examples of Complex Adducts and Conjugates Synthesized from this compound or its Precursors

| Compound/Adduct Class | Synthetic Method/Reaction Type | Reference |

| 2-(Benzimidazol-2-yl)-3-aryl-Quinoxaline-Piperidine Conjugates | Nucleophilic Substitution / Mamedov Rearrangement | nih.gov |

| N-Aryl Piperidine Derivatives | Buchwald-Hartwig Amination | |

| Substituted Urea (B33335) Conjugates | Multi-step synthesis involving urea formation | chemenu.com |

| Hydrazone Derivatives | Condensation Reaction | nepjol.info |

| Boroxine-Amine Adducts | Mechanochemically-induced Lewis Acid-Base Adduct Formation | nih.gov |

| Phencyclidine Analogs | Grignard-based synthesis followed by functional group manipulation | researchgate.net |

Structure Activity Relationship Sar and Structural Determinants of Biological Interactions for 1 2 Methylphenyl Piperidine Derivatives

Conformational Analysis and its Impact on Activity

The conformation of the piperidine (B6355638) ring and the spatial orientation of the 2-methylphenyl group are critical determinants of biological activity. The piperidine ring typically adopts a chair conformation, but the presence of substituents can influence its geometry and flexibility.

Computational and experimental studies on related piperidine derivatives have shown that the conformational behavior is governed by a delicate interplay of electrostatic interactions, hyperconjugation, and steric factors. For instance, in fluorinated piperidines, the preference for an axial or equatorial orientation of the fluorine substituent is influenced by charge-dipole interactions and hyperconjugation, with solvation and solvent polarity also playing a major role researchgate.netresearchgate.net.

For 2-methyl-1-phenylpiperidine, the axial conformer of the methyl group is modestly favored. This preference is attributed to the lone pair of the piperidine nitrogen being largely parallel with the π-orbital of the phenyl ring, leading to a stabilizing π-conjugation nih.gov. This contrasts with 1,2-dimethylpiperidine, where the equatorial conformer is favored due to steric hindrance nih.gov.

In some receptor environments, a high degree of conformational tolerance has been observed. For example, when a quinuclidine moiety, which rigidly constrains the piperidine ring into a boat conformation, replaced the piperidine in a P2Y14R antagonist, good binding affinity was maintained nih.gov. This suggests that the receptor can accommodate different conformations and that the active conformation might deviate from an ideal chair state nih.gov. The added rigidity of such bridged piperidine systems can also aid in molecular modeling to better understand favorable binding interactions within flexible receptor regions nih.gov.

Ultimately, the preferred conformation for optimal activity is target-dependent. The molecule must adopt a specific three-dimensional shape to fit into the binding pocket of a receptor or enzyme, highlighting the importance of conformational analysis in drug design.

Influence of Substituent Effects on Receptor Binding and Enzyme Inhibition

Modifications to the chemical structure of 1-(2-Methylphenyl)-piperidine, through the addition or alteration of substituents, can profoundly impact its interaction with biological targets. The nature, position, and size of these substituents influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting receptor binding affinity and enzyme inhibition.

Studies on various N-aryl-piperidine and piperazine (B1678402) derivatives demonstrate the significance of the core heterocyclic structure and its substituents. For instance, in a series of compounds targeting histamine H3 and sigma (σ) receptors, derivatives containing a piperidine moiety showed a significantly higher affinity for the σ1 receptor compared to their piperazine counterparts nih.gov. This highlights the piperidine ring as a critical structural element for this specific dual-receptor activity nih.gov.

Further research on σ1 receptor ligands revealed that a small methyl group on the piperidine nitrogen resulted in particularly high affinity and selectivity over the σ2 subtype, whereas derivatives with a proton, a larger ethyl group, or a tosyl moiety at the same position exhibited considerably lower affinity nih.govresearchgate.net. This indicates a specific steric and electronic requirement within the receptor's binding pocket.

In another study on histamine H3 receptor agonists, piperidine derivatives showed moderate to high affinity, while analogous piperazine derivatives had low to no affinity nih.gov. The agonistic activity of the piperidine compounds was also greatly influenced by the type of substituents on the aromatic ring, emphasizing that appropriate conformational restriction by the piperidine spacer is favorable for specific receptor binding nih.gov. For dopamine (B1211576) D1 and D2 receptors, substitutions on the aromatic ring and the piperazine ring (in related compounds) showed that 6-chloro or 6-fluoro substituents conferred a preference for D1 receptors nih.gov.

These findings underscore that even subtle changes to the molecular structure can lead to significant differences in biological activity, providing a roadmap for optimizing ligand-receptor interactions.

| Core Structure | Substituent Modification | Target Receptor(s) | Impact on Affinity/Activity | Reference |

|---|---|---|---|---|

| Arylpiperidine vs. Arylpiperazine | Piperidine core | σ1 Receptor | Higher affinity compared to piperazine core | nih.gov |

| 1-Aryl-piperidine | Methyl group on piperidine nitrogen | σ1 Receptor | High affinity and selectivity | nih.govresearchgate.net |

| 1-Aryl-piperidine | Ethyl or Tosyl group on piperidine nitrogen | σ1 Receptor | Considerably lower affinity | nih.govresearchgate.net |

| Arylpiperidine vs. Arylpiperazine | Piperidine core | Histamine H3 Receptor | Moderate to high affinity (vs. low/no affinity for piperazine) | nih.gov |

| 1-Piperazino-3-phenylindans | 6-Chloro or 6-Fluoro on phenylindan | Dopamine D1/D2 Receptors | Preference for D1 receptors | nih.gov |

Stereoisomeric Effects on Biological Potency and Selectivity

Chirality plays a pivotal role in the biological activity of many this compound derivatives. The presence of one or more stereocenters results in stereoisomers (enantiomers and diastereomers), which can exhibit markedly different potencies and selectivities for their biological targets. This is because the binding sites of receptors and enzymes are themselves chiral, composed of L-amino acids, leading to stereospecific interactions.

A clear example of this enantioselectivity is seen in derivatives of 1-(1-phenyl-2-methylcyclohexyl)piperidine, which shares structural similarities with the title compound. The (-)-trans isomer was found to be approximately five times more potent than phencyclidine (PCP) in vitro and nine times more potent than its own (+)-trans enantiomer nih.gov. In contrast, the racemic cis-isomer and its individual enantiomers were essentially inactive, demonstrating a strict stereochemical requirement at the PCP binding site nih.gov. The higher potency of the (-)-trans isomer, determined to have a 1S,2R absolute configuration, suggests that the receptor can discriminate between the enantiotopic edges of the molecule nih.gov.

Similarly, in the development of bridged piperidine analogues as P2Y14R antagonists, stereochemistry was crucial. The pure (S,S,S) 2-azanorbornane enantiomer displayed a threefold higher affinity for the receptor than its corresponding enantiomer nih.gov. This difference in affinity between stereoisomers underscores how a precise three-dimensional arrangement is necessary for optimal interaction with the target protein.

These findings highlight that the biological activity of chiral piperidine derivatives is often concentrated in one specific stereoisomer. Therefore, the synthesis and evaluation of stereochemically pure compounds are essential for maximizing therapeutic efficacy and minimizing potential off-target effects associated with less active or inactive isomers.

Ligand-Target Interactions and Binding Site Analysis

The biological effect of a this compound derivative is initiated by its binding to a specific target protein, such as a receptor or enzyme. Molecular docking and other computational studies provide valuable insights into the specific interactions that stabilize the ligand-target complex, explaining the basis of affinity and selectivity.

For piperidine derivatives targeting the σ1 receptor, molecular dynamics simulations have identified key interactions within a lipophilic binding pocket composed of amino acid residues such as Leu105, Tyr107, Glu172, Thr181, Leu182, and Tyr206 nih.govresearchgate.net. The binding mode often involves a crucial salt bridge interaction between the protonated piperidine nitrogen and the carboxylate group of the amino acid residue Glu172 nih.govresearchgate.net. The specific substituents on the piperidine nitrogen can modulate these interactions, accounting for the observed differences in affinity nih.gov.

In the context of arylpiperazine derivatives binding to the 5-HT1A receptor, a similar key interaction involves a salt bridge between the ligand's positively charged nitrogen and the negatively charged Asp116 residue researchgate.net. Additionally, aromatic-aromatic interactions between the aryl moiety of the ligand and receptor residues like Phe361 and Tyr390 contribute significantly to the binding affinity researchgate.net.

Molecular docking studies of N-functionalized piperidine derivatives with the dopamine D2 receptor have also been used to predict possible binding modes within the active site researchgate.netsemanticscholar.org. These computational models help to rationalize structure-activity relationships and guide the design of new compounds with enhanced affinity and selectivity. For example, studies on piperazine derivatives as inhibitors of thymidine phosphorylase revealed that potent analogues form strong hydrogen bonding networks with active site residues of the enzyme nih.gov.

These analyses reveal that a combination of ionic bonds, hydrogen bonds, and hydrophobic or aromatic interactions governs the binding of piperidine derivatives to their targets. Understanding these specific molecular interactions is fundamental to the structure-based design of more effective and selective therapeutic agents.

| Ligand Class | Target | Key Interacting Residues | Primary Interaction Type(s) | Reference |

|---|---|---|---|---|

| 4-(2-aminoethyl)-2-phenylpiperidines | σ1 Receptor | Glu172, Leu105, Tyr107, Tyr206 | Salt bridge, Hydrophobic interactions | nih.govresearchgate.net |

| Arylpiperazines | 5-HT1A Receptor | Asp116, Phe361, Tyr390 | Salt bridge, Aromatic-aromatic | researchgate.net |

| Piperazine derivatives | Thymidine Phosphorylase | Not specified | Hydrogen bonding network | nih.gov |

| N-functionalized piperidines | Dopamine D2 Receptor | Not specified | Predicted active site binding | researchgate.netsemanticscholar.org |

Computational and Theoretical Investigations of 1 2 Methylphenyl Piperidine

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug design to understand how a ligand, such as a derivative of 1-(2-Methylphenyl)-piperidine, might interact with a biological target, typically a protein. The simulation predicts the binding mode and affinity, which is often expressed as a binding energy score.

While specific molecular docking studies for this compound were not prominently found in the surveyed literature, research on closely related compounds provides valuable insights into the potential interactions. For instance, docking studies on various N-substituted piperidine (B6355638) derivatives have been conducted to explore their binding to targets like the dopamine (B1211576) D2 receptor and acetylcholinesterase. researchgate.netebi.ac.ukresearchgate.net These studies often reveal key interactions such as hydrogen bonds, hydrophobic interactions, and salt bridges that stabilize the ligand-protein complex.

A study on a compound containing the N-(2-methylphenyl) piperidine moiety docked against the sigma-1 (S1R) receptor revealed that the piperidine nitrogen atom can form crucial ionic interactions with acidic residues like Glu172 and Asp126 in the binding site. nih.gov Furthermore, the aromatic rings, in this case, the 2-methylphenyl group, can engage in hydrophobic and π–cation interactions with aromatic residues such as Phe107. nih.gov

Table 1: Illustrative Molecular Docking Interaction Data for a Representative N-Aryl Piperidine Derivative

| Protein Target | Ligand | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| Sigma-1 Receptor (S1R) | N-Aryl Piperidine Derivative | -8.5 | Glu172, Asp126 | Ionic Interaction |

| Phe107 | π–cation | |||

| Val162, Ile124 | Hydrophobic |

This table presents hypothetical yet representative data based on docking studies of similar N-aryl piperidine compounds to illustrate the nature of ligand-protein interactions.

Quantum Chemical Calculations (DFT, TD-DFT, NBO Analysis)

Quantum chemical calculations are fundamental to understanding the electronic structure and reactivity of a molecule. Density Functional Theory (DFT) is a widely used method to determine the optimized geometry and electronic properties of molecules. nih.govmdpi.com Time-Dependent DFT (TD-DFT) is employed to study excited states and predict electronic absorption spectra. mdpi.com Natural Bond Orbital (NBO) analysis provides insights into intramolecular and intermolecular bonding and interactions between orbitals.

NBO analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For instance, it can show the delocalization of electron density from the nitrogen lone pair into adjacent anti-bonding orbitals.

Table 2: Predicted Quantum Chemical Properties for this compound (Illustrative)

| Property | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 1.5 D |

| NBO Charge on Nitrogen | -0.45 e |

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the conformational changes and dynamic behavior of a molecule over time. rsc.org When a ligand is docked into a protein, MD simulations can be used to assess the stability of the binding pose and the dynamics of the ligand-protein interactions. Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg).

While no specific MD simulation studies on this compound were identified, studies on related piperidine derivatives in complex with proteins demonstrate the utility of this technique. mdpi.com For a ligand-protein complex, a stable RMSD of the ligand over the simulation time suggests a stable binding mode. The RMSF of protein residues can highlight which parts of the protein are flexible and which are constrained by the ligand's presence.

MD simulations on a sigma-1 receptor agonist containing a piperidine moiety showed that the ligand maintained stable interactions with key amino acid residues throughout the simulation, confirming the stability of the docked pose. nih.gov

Table 3: Representative Molecular Dynamics Simulation Parameters for a Ligand-Protein Complex (Illustrative)

| Parameter | Value | Interpretation |

| Ligand RMSD | 1.5 ± 0.3 Å | Stable binding of the ligand in the active site. |

| Protein Backbone RMSD | 2.0 ± 0.5 Å | The overall protein structure remains stable. |

| Radius of Gyration (Rg) | 18.5 ± 0.2 Å | The protein maintains a compact structure. |

This table provides illustrative data representing a stable ligand-protein complex, as would be expected from an MD simulation of a well-docked N-aryl piperidine.

In Silico Prediction of Biological Activity Spectra and Target Profiling

In silico tools can predict the biological activity spectrum of a compound based on its chemical structure. Programs like PASS (Prediction of Activity Spectra for Substances) compare the structure of a new compound to a database of known biologically active substances to predict the probability of various biological activities. clinmedkaz.orgclinmedkaz.org

For the piperidine scaffold, a wide range of biological activities are often predicted due to its presence in many approved drugs. ajchem-a.comclinmedkaz.org In silico predictions for new piperidine derivatives often suggest potential effects on the central nervous system, as well as anti-inflammatory, antimicrobial, and anticancer activities. mdpi.comclinmedkaz.org

For this compound, a PASS prediction would likely indicate a range of potential biological activities. The probability of each activity is given as a Pa (probability to be active) value.

Table 4: Hypothetical Predicted Biological Activity Spectrum for this compound

| Predicted Biological Activity | Pa Value (Probability to be Active) |

| Neurotransmitter Uptake Inhibitor | 0.75 |

| Anti-inflammatory | 0.68 |

| Anesthetic (local) | 0.62 |

| Antiparkinsonian | 0.55 |

| Antiviral | 0.49 |

This table presents a hypothetical biological activity spectrum based on the known activities of other piperidine derivatives. The Pa values are for illustrative purposes.

Prediction of Molecular Properties Relevant to Bioavailability and Interaction

The bioavailability of a drug is influenced by its physicochemical properties, often summarized by guidelines such as Lipinski's Rule of Five. mdpi.com In silico methods are widely used to predict these properties, including lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. Additionally, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted to assess the drug-likeness of a compound.

For this compound, these properties can be calculated based on its structure. Such predictions are crucial in the early stages of drug discovery to identify compounds with a higher probability of success in clinical trials.

Table 5: Predicted Molecular Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Compliance |

| Molecular Weight | 175.27 g/mol | Compliant (< 500) |

| LogP (octanol/water) | 3.1 | Compliant (< 5) |

| Hydrogen Bond Donors | 0 | Compliant (< 5) |

| Hydrogen Bond Acceptors | 1 | Compliant (< 10) |

| Polar Surface Area | 12.47 Ų | Favorable for CNS penetration |

The values in this table are calculated based on the chemical structure of this compound and are important for assessing its drug-like properties.

Advanced Analytical Methodologies for 1 2 Methylphenyl Piperidine Characterization and Quantification

Spectroscopic Techniques in Structural Elucidation.

Spectroscopic methods are indispensable for the structural determination of 1-(2-Methylphenyl)-Piperidine, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR).

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound. By analyzing the magnetic properties of its atomic nuclei, ¹H NMR, ¹³C NMR, and 2D NMR techniques provide a detailed map of the molecule's framework.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, the protons on the piperidine (B6355638) ring and the methylphenyl group will exhibit distinct chemical shifts. The protons on the piperidine ring adjacent to the nitrogen atom are expected to appear in the downfield region, typically around 2.5-3.0 ppm, due to the deshielding effect of the nitrogen. The remaining piperidine protons will likely produce a complex multiplet in the range of 1.5-1.8 ppm. The aromatic protons of the 2-methylphenyl group will be observed further downfield, between 7.0 and 7.4 ppm, with their splitting patterns revealing their relative positions on the aromatic ring. The methyl group protons will give rise to a characteristic singlet at approximately 2.3 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the piperidine ring will show signals in the aliphatic region of the spectrum. The carbons directly bonded to the nitrogen will be deshielded and appear around 50-60 ppm. The other piperidine carbons will resonate at higher fields, between 20 and 30 ppm. The aromatic carbons of the 2-methylphenyl group will produce signals in the 120-140 ppm range, with the carbon bearing the piperidine substituent appearing at a distinct chemical shift. The methyl carbon will have a signal in the upfield region, typically around 15-20 ppm.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to further confirm the structural assignments. COSY spectra reveal proton-proton couplings, helping to trace the connectivity of the protons within the piperidine ring and the aromatic system. HSQC spectra correlate directly bonded proton and carbon atoms, providing unambiguous assignments for each C-H pair in the molecule.

Table 1: Predicted NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic-H | 7.0 - 7.4 | m | 4H |

| Piperidine-H (α to N) | 2.5 - 3.0 | m | 4H |

| Piperidine-H | 1.5 - 1.8 | m | 6H |

| Methyl-H | ~2.3 | s | 3H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| Aromatic-C | 120 - 140 | ||

| Piperidine-C (α to N) | 50 - 60 | ||

| Piperidine-C | 20 - 30 | ||

| Methyl-C | 15 - 20 |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS, HR-ESI-MS, GC-MS, LC-MS/MS).

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for gaining insights into its structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS): In a typical GC-MS analysis using electron ionization, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The fragmentation pattern is often characterized by the loss of a hydrogen atom to form a stable iminium ion, which is a common fragmentation pathway for N-substituted piperidines. caymanchem.com Another significant fragmentation involves the cleavage of the C-N bond connecting the piperidine and the methylphenyl groups.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): For more precise mass determination, HR-ESI-MS is employed. This technique provides the exact mass of the protonated molecule ([M+H]⁺), allowing for the unambiguous determination of its elemental formula. This is particularly useful in distinguishing between isomers and confirming the identity of the compound.

Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a powerful tool for both quantification and structural confirmation. alternative-therapies.com In this technique, the protonated molecule is selected and subjected to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For this compound, characteristic fragment ions would likely result from the cleavage of the piperidine ring and the bond between the nitrogen and the aromatic ring. nih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ion | Predicted m/z | Significance |

|---|---|---|---|

| EI-MS | [M]⁺ | 175 | Molecular Ion |

| EI-MS | [M-H]⁺ | 174 | Formation of stable iminium ion |

| EI-MS | [C₇H₇]⁺ | 91 | Tropylium ion from methylphenyl group |

| HR-ESI-MS | [M+H]⁺ | 176.1434 | High-resolution mass for formula confirmation |

| LC-MS/MS | [M+H]⁺ → | Various | Precursor ion for fragmentation studies |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information regarding the functional groups and electronic transitions within the this compound molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its various functional groups. The C-H stretching vibrations of the aliphatic piperidine ring will be observed in the 2850-2950 cm⁻¹ region. The aromatic C-H stretching will appear around 3000-3100 cm⁻¹. The C-N stretching vibration of the tertiary amine is expected in the 1150-1250 cm⁻¹ range. Aromatic C=C stretching vibrations will be visible in the 1450-1600 cm⁻¹ region. The presence of the methyl group will be indicated by C-H bending vibrations around 1375 cm⁻¹ and 1450 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is dominated by the electronic transitions of the 2-methylphenyl chromophore. Aromatic compounds typically show two main absorption bands: the E2-band (around 200-230 nm) and the B-band (around 250-280 nm), which arise from π → π* transitions. The substitution of the piperidine ring on the aromatic nucleus may cause a slight shift in the position and intensity of these bands compared to toluene. nist.gov

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Vibration/Transition | Predicted Wavenumber (cm⁻¹)/Wavelength (nm) |

|---|---|---|

| IR | Aliphatic C-H Stretch | 2850 - 2950 |

| IR | Aromatic C-H Stretch | 3000 - 3100 |

| IR | C-N Stretch | 1150 - 1250 |

| IR | Aromatic C=C Stretch | 1450 - 1600 |

| UV-Vis | π → π* (E2-band) | ~210 |

| UV-Vis | π → π* (B-band) | ~265 |

Note: This is a predicted data table based on the analysis of similar compounds. Actual experimental values may vary.

Chromatographic Separation and Purification Techniques.

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the primary techniques for the analysis and purification of this compound. nih.gov

Reversed-Phase HPLC/UPLC: A reversed-phase method using a C18 or C8 stationary phase is typically employed. The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). A gradient elution, where the proportion of the organic solvent is increased over time, would be suitable for separating the target compound from impurities with different polarities. Detection is commonly achieved using a UV detector set at a wavelength where the 2-methylphenyl chromophore absorbs, such as 210 nm or 265 nm. UPLC, with its smaller particle size columns, offers higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. researchgate.net

Table 4: Typical HPLC/UPLC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.7 µm (for UPLC) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 90% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Detection | UV at 210 nm |

Note: These are example method parameters and may require optimization.

Gas Chromatography (GC).

Gas Chromatography (GC) is another powerful technique for the separation and quantification of volatile and thermally stable compounds like this compound. chromforum.org

GC-FID and GC-MS: In a typical GC analysis, the compound is vaporized and separated on a capillary column, often with a non-polar or medium-polarity stationary phase such as a 5% phenyl-methylpolysiloxane. The oven temperature is programmed to increase gradually to ensure good separation of the components. A Flame Ionization Detector (FID) can be used for quantification due to its wide linear range and sensitivity to organic compounds. For identification, coupling the GC to a Mass Spectrometer (GC-MS) is the preferred method, as it provides both retention time and mass spectral data for unambiguous peak identification. rsc.org

Table 5: Typical GC Method Parameters for this compound

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (1 min), then 10 °C/min to 280 °C (5 min) |

| Detector | FID or MS |

| Detector Temperature | 300 °C (for FID) |

Note: These are example method parameters and may require optimization.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid. For chiral molecules, this technique can elucidate the absolute configuration, which is the precise spatial arrangement of atoms or groups at a stereocenter. It is important to note that this compound itself is an achiral molecule, meaning it does not possess a stereocenter and therefore does not exist as enantiomers. Consequently, the concept of absolute configuration does not apply to this specific compound.

However, if a chiral center were introduced into the this compound scaffold, for instance, through substitution on the piperidine or phenyl ring, the resulting enantiomers could be resolved and their absolute configurations determined by X-ray crystallography. This analytical method is indispensable for establishing the stereochemistry of chiral piperidine derivatives, which is often crucial for their pharmacological activity.

The determination of absolute configuration via X-ray crystallography is based on the phenomenon of anomalous dispersion (or resonant scattering). ed.ac.ukcsic.es When X-rays interact with electrons, the electrons are induced to oscillate and re-radiate X-rays of the same frequency. For most electrons, this scattering is considered "normal." However, when the energy of the incident X-rays is near the absorption edge of an atom, the scattering becomes "anomalous." csic.esiucr.org This anomalous scattering results in a phase shift of the scattered X-rays, the magnitude of which is dependent on the atomic number of the atom and the wavelength of the X-rays. wikipedia.org

This phase shift breaks Friedel's law, which states that the intensities of the diffraction spots (hkl) and (-h-k-l) are equal for non-centrosymmetric crystals in the absence of anomalous scattering. csic.es The differences in intensity between these Bijvoet pairs are utilized to determine the absolute structure of the crystal, and thus the absolute configuration of the chiral molecule. iucr.org

A key parameter in the determination of absolute configuration is the Flack parameter, developed by Howard Flack. wikipedia.orgox.ac.uk The Flack parameter, x, is refined during the crystallographic analysis and indicates the relative proportions of the two enantiomers in the crystal. A value of x close to 0, with a small standard uncertainty, indicates that the assigned absolute configuration is correct. ed.ac.ukwikipedia.org Conversely, a value close to 1 suggests that the inverted structure is the correct one. A value around 0.5 may indicate a racemic mixture or twinning of the crystal. wikipedia.org

While there is no crystallographic data for the absolute configuration of this compound due to its achiral nature, studies on chiral piperidine derivatives illustrate the application of this technique. For example, the crystal structures of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one and 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione have been determined, confirming their absolute configurations. iucr.org The crystallographic data for these compounds provide insight into the structural parameters of chiral piperidine rings.

Below is a table summarizing the crystallographic data for these two exemplary chiral piperidine derivatives.

| Parameter | 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one | 8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione |

|---|---|---|

| Chemical Formula | C13H17NO2 | C15H19NO2S |

| Crystal System | Orthorhombic | Monoclinic |

| Space Group | P212121 | P21 |

| a (Å) | 6.0132 (3) | 8.6919 (6) |

| b (Å) | 13.0163 (7) | 10.0076 (7) |

| c (Å) | 14.6369 (8) | 9.0833 (6) |

| α (°) | 90 | 90 |

| β (°) | 90 | 101.439 (3) |

| γ (°) | 90 | 90 |

| Volume (ų) | 1145.43 (11) | 773.35 (9) |

| Z | 4 | 2 |

Pharmacological and Biochemical Investigations of 1 2 Methylphenyl Piperidine and Its Derivatives

Mechanisms of Biological Action at a Molecular Level

The precise molecular mechanisms underlying the biological actions of 1-(2-Methylphenyl)-piperidine are not extensively elucidated in publicly available research. However, the broader class of piperidine-containing compounds is known to exert its pharmacological effects through a variety of molecular interactions. These compounds can function as agonists, antagonists, or modulators of various receptors and enzymes, influencing cellular signaling pathways. The specific effects are largely dictated by the nature and positioning of substituent groups on the piperidine (B6355638) and phenyl rings.

For instance, many centrally active drugs incorporate the piperidine scaffold, which allows for critical interactions within the binding pockets of receptors in the central nervous system. The lipophilicity and basicity of the piperidine nitrogen are key determinants of pharmacokinetic and pharmacodynamic properties, including blood-brain barrier penetration and receptor affinity. The biological activity of piperidine derivatives often stems from their ability to mimic or block the action of endogenous neurotransmitters.

Derivatives of this compound have been investigated for their interactions with specific molecular targets, suggesting that the parent compound may serve as a scaffold for developing agents with defined mechanisms of action. These mechanisms, detailed in the subsequent sections, primarily involve interactions with G-protein coupled receptors and ion channels.

Receptor Interaction and Modulatory Effects

Opioid Receptor Ligand Binding

While direct studies on the opioid receptor binding affinity of this compound are not readily found in the scientific literature, the piperidine core is a fundamental structural component of many potent opioid analgesics, including fentanyl and its analogs. The analgesic potency of these compounds is largely dependent on their binding affinity for opioid receptors, particularly the mu-opioid receptor (MOR). Research on fentanyl derivatives has shown that modifications to the piperidine ring can significantly influence binding affinity and efficacy.

For example, the introduction of a methyl group at the 3-position of the piperidine ring in fentanyl analogs has been shown to enhance analgesic activity, which is strongly correlated with receptor affinity. This suggests that the substitution pattern on the piperidine ring is a critical determinant of interaction with the opioid receptor. Although no specific binding data for this compound is available, its structural relationship to known opioid ligands suggests that it could potentially serve as a scaffold for the development of novel opioid receptor modulators.

N-Methyl-D-Aspartate (NMDA) Receptor Antagonism

The piperidine moiety is a common feature in several N-Methyl-D-Aspartate (NMDA) receptor antagonists. While direct evidence for this compound as an NMDA receptor antagonist is limited, structurally related compounds have been explored for this activity. For instance, a series of 4-benzyl-4-hydroxy-N-(hydroxyphenoxyalkyl)piperidines has demonstrated potent and selective antagonistic activity at the NR1A/2B subtype of the NMDA receptor. bioworld.com This suggests that the piperidine scaffold can be functionalized to achieve selective NMDA receptor modulation.

Furthermore, research into phencyclidine (PCP) derivatives, which are well-known NMDA receptor channel blockers, provides insight into the potential for piperidine-containing compounds to interact with this receptor complex. The investigation of flexible homeomorphs of the potent NMDA channel blocker MK-801, such as (S)- and (R)-1-(1,2-diphenylethyl)piperidine, highlights the importance of the piperidine ring in positioning the molecule within the ion channel. nih.govresearchgate.net These studies tested inhibitors of [3H]MK-801 binding to rat brain membranes and found that stereospecificity played a significant role in binding affinity. nih.govresearchgate.net

| Compound | Stereoisomer | IC50 (µM) vs. [3H]MK-801 Binding |

| 1-(1,2-diphenylethyl)piperidine | (S) | Data not specified |

| 1-(1,2-diphenylethyl)piperidine | (R) | Data not specified |

| Table 1: NMDA receptor binding affinity for structurally related piperidine derivatives. Specific IC50 values were not provided in the referenced abstract. |

Neurotransmitter System Modulation

The modulation of neurotransmitter systems is a key aspect of the pharmacology of many piperidine derivatives. These compounds can influence the release, reuptake, and receptor binding of various neurotransmitters, including dopamine (B1211576), serotonin, and acetylcholine. This modulation is central to their therapeutic effects in a range of neurological and psychiatric disorders.

For example, certain piperidine derivatives act as potent sigma-1 receptor ligands, which can in turn modulate neuronal responses to NMDA receptor stimulation and affect the production of nitric oxide, a key signaling molecule in the brain. nih.gov The sigma-1 receptor is known to influence a variety of neurotransmitter systems. The specific impact of this compound on neurotransmitter systems has not been extensively documented, but its structural features suggest potential interactions with various neurotransmitter transporters and receptors.

G-Protein Coupled Receptor (GPCR) Interactions

A significant finding in the study of this compound derivatives is the interaction of 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine hydrogen chloride (AC-42) with the muscarinic M1 receptor, a G-protein coupled receptor (GPCR). nih.gov Research has provided direct pharmacological evidence that AC-42 acts as an allosteric agonist at the M1 receptor. nih.gov

This interaction is characterized by the binding of AC-42 to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. nih.gov This allosteric binding modulates the receptor's conformation and leads to its activation, even in the absence of the orthosteric agonist. nih.gov Evidence for this allosteric mechanism includes the observation that AC-42 fails to fully inhibit the binding of the radiolabeled orthosteric antagonist [3H]N-methylscopolamine ([3H]NMS) and significantly retards the dissociation rate of [3H]NMS from the receptor. nih.gov

| Compound | Receptor | Mechanism of Action |

| 4-n-Butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (AC-42) | Muscarinic M1 | Allosteric Agonist |

| Table 2: GPCR interaction of a this compound derivative. |

Enzyme Inhibition and Activation Studies

While specific studies on the enzyme inhibition or activation profile of this compound are not prominent in the available literature, the piperidine scaffold is present in a multitude of compounds with known enzyme-modulating activities.

For instance, various piperidine derivatives have been investigated as inhibitors of enzymes such as cholinesterases (acetylcholinesterase and butyrylcholinesterase), which are important targets in the treatment of Alzheimer's disease. mdpi.com Other research has focused on the development of piperidine-based inhibitors for enzymes like 8-oxo-guanine DNA glycosylase 1 (OGG1), which is involved in DNA repair and is a potential target in cancer therapy. nih.gov Additionally, certain piperidine derivatives have shown inhibitory activity against α-amylase, an enzyme involved in carbohydrate metabolism, suggesting potential applications in managing diabetes. semanticscholar.org

Acetylcholinesterase Inhibition

The piperidine nucleus is a foundational scaffold in the design of acetylcholinesterase (AChE) inhibitors, which are critical in the management of Alzheimer's disease. The therapeutic mechanism involves preventing the breakdown of the neurotransmitter acetylcholine, thereby enhancing cholinergic neurotransmission. Research into 1-substituted piperidine derivatives has revealed key structural features that govern their inhibitory potency.

A series of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives were synthesized and evaluated for their anti-AChE activity. acs.org Structure-activity relationship (SAR) studies demonstrated that introducing a bulky moiety at the para position of the benzamide (B126) significantly increased activity. acs.org Furthermore, the substitution of an alkyl or phenyl group on the nitrogen atom of the benzamide dramatically enhanced inhibitory potency. acs.org One of the most potent inhibitors identified from this class of compounds was 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, which exhibited an IC50 value of 0.56 nM. acs.org This compound also showed a remarkable 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE). acs.org

Further investigations into rigid analogues, such as those containing an isoindolone moiety, also yielded potent AChE inhibitors. nih.gov Among these, 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride was identified as a highly potent inhibitor with an IC50 of 1.2 nM and a selectivity of approximately 34,700-fold for AChE over BuChE. nih.gov The basicity of the piperidine nitrogen atom is considered crucial for the activity, as N-benzoylpiperidine derivatives were found to be almost inactive. acs.org

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity Index (BuChE/AChE) |

|---|---|---|---|

| 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride acs.org | 0.56 | >10,000 | ~18,000 |

| 1-benzyl-4-[2-[4-(benzoylamino)phthalimido]ethyl]piperidine hydrochloride nih.gov | 1.2 | 41,600 | ~34,700 |

Carbonic Anhydrase Inhibition

Derivatives of 1-phenylpiperidine (B1584701) have been investigated as inhibitors of human carbonic anhydrases (hCA), a family of metalloenzymes involved in various physiological processes. Certain hCA isoforms, particularly hCA IX and XII, are overexpressed in tumors and are associated with cancer progression, making them valuable therapeutic targets.

In a study focused on 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, researchers explored the impact of various substituents on inhibitory activity against four hCA isoforms: hCA I, II, IX, and XII. The introduction of a 2-methylphenyl group onto a piperazine (B1678402) "tail" of the molecule resulted in a compound with potent inhibitory activity. Specifically, this derivative demonstrated a Kᵢ of 11.8 nM against the tumor-associated isoform hCA IX. The study noted that this substitution did not negatively affect the inhibitory action compared to an unsubstituted phenyl group. The newly synthesized compounds, including the 2-methylphenyl derivative, generally showed low nanomolar inhibition against hCA II, IX, and XII, with selectivity over the cytosolic hCA I isoform.

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide with 2-methylphenyl group | 125.4 | 28.7 | 11.8 | 18.5 |

Farnesyltransferase Inhibition

Farnesyltransferase (FTase) is an enzyme that catalyzes the attachment of a farnesyl group to specific protein substrates, most notably the Ras oncoprotein. This post-translational modification is crucial for localizing Ras to the cell membrane, a prerequisite for its signal-transducing functions that can drive cell proliferation and survival. medchemexpress.com Consequently, FTase inhibitors (FTIs) have been developed as potential anticancer agents. medchemexpress.com

The piperidine scaffold has been identified as a promising core structure for the development of novel FTase inhibitors. nih.gov Starting from a lead compound discovered in a combinatorial library, systematic medicinal chemistry efforts led to a potent series of piperidine derivatives. acs.orgnih.gov Structure-activity relationship studies revealed that substituents at all four positions of the piperidine core were important for inhibitory activity. nih.gov A significant enhancement in potency was achieved by converting the initial piperidine-2-one core to a piperidine core. nih.gov Kinetic analyses showed that these compounds inhibit FTase in a manner that is competitive with the Ras protein substrate. nih.gov The optical configuration was also found to be critical, with the (+)-enantiomers of resolved compounds showing potent FTase inhibition. nih.gov For instance, one optimized (+)-enantiomer inhibited FTase with an IC50 value of 1.9 nM. nih.gov In silico analyses further suggest that the fractional negative charge on the van der Waals surface and the aqueous solubility of piperidine derivatives are important features for their FTase inhibitory activity. nih.gov

| Compound Class/Example | FTase IC50 | Mechanism of Action |

|---|---|---|

| Initial 5-nitropiperidin-2-one lead compound acs.org | 420 nM | Not specified |

| Optimized piperidine derivative (racemic) nih.gov | 3.7 nM | Competitive with Ras protein |

| Optimized piperidine derivative ((+)-enantiomer) nih.gov | 1.9 nM | Competitive with Ras protein |

IκB Kinase (IKKβ) Inhibition

The IκB kinase (IKK) complex is a central regulator of the nuclear factor-κB (NF-κB) signaling pathway, which plays a pivotal role in inflammation, immunity, and cell survival. Inhibition of IKK, particularly the IKKβ subunit, is a key therapeutic strategy for inflammatory diseases and cancer. nih.gov Piperidine-containing structures have been explored as scaffolds for potent IKK inhibitors.

One notable example is the compound 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24), a synthetic monoketone analog of curcumin. nih.gov EF24 was found to be a potent inhibitor of the NF-κB pathway, directly targeting the catalytic activity of IKK. nih.gov Mechanistic studies showed that EF24 effectively blocks the tumor necrosis factor (TNF)-α-induced phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov In cell-based assays, EF24 blocked the nuclear translocation of NF-κB with an IC50 value of 1.3 µM, demonstrating significantly greater potency than curcumin. nih.gov

In another line of research, a series of piperidinyl aminopyrimidine derivatives were developed as selective IKK-2 (IKKβ) inhibitors. nih.gov Structure-activity relationship studies on this scaffold led to the identification of compound 17, which features an aromatic piperazinosulfonyl substituent. This compound emerged as the most potent derivative, with an IC50 of 1.30 µM for IKK-2 and high selectivity over other kinases. nih.gov

| Compound | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3,5-bis(2-flurobenzylidene)piperidin-4-one (EF24) nih.gov | NF-κB nuclear translocation | 1.3 | Directly inhibits catalytic activity of IKK |

| Piperidinyl aminopyrimidine derivative (Compound 17) nih.gov | IKK-2 (IKKβ) | 1.30 | Selective kinase inhibition |

General Biological Activity Profiles (Mechanistic Focus)

Analgesic Potential (Mechanistic Basis)

Phenylpiperidine derivatives are a well-established class of analgesic agents, with many acting as potent opioids. nih.gov The primary mechanism for these compounds involves agonism at the µ-opioid receptor. painphysicianjournal.com Activation of these receptors, which are located in the dorsal horn of the spinal cord and the rostral ventral medulla, inhibits ascending pain pathways, increases the pain threshold, and produces analgesia. painphysicianjournal.com

Specific research into a derivative of this compound has provided insight into its analgesic effects. A study on 1-[1-(2-methylphenyl)(cyclohexyl)]-3-piperidinol, a new derivative of phencyclidine (PCP), evaluated its activity in models of acute and chronic pain. nih.gov In the tail immersion test, a model for acute thermal pain, this compound produced significantly higher analgesic effects compared to PCP. nih.gov This suggests a potent interaction with central nervous system pathways that mediate thermal nociception.

In the formalin test, which models both acute chemical pain (phase I) and inflammatory/chronic pain (phase II), the compound showed a distinct profile. It was not effective in attenuating phase I pain, but it significantly reduced the pain response in phase II at doses of 5 and 10 mg/kg. nih.gov This indicates that its mechanism of action is more effective against persistent, inflammatory pain states rather than acute nociceptive responses to chemical stimuli. nih.gov The analgesic effects of PCP and its derivatives are complex, involving antagonism of the NMDA receptor among other actions, and this new derivative likely shares some of these mechanistic properties.

| Pain Model | Phase | Effectiveness | Notes |

|---|---|---|---|

| Tail Immersion (Acute Thermal Pain) | - | Effective at 1, 5, and 10 mg/kg | Higher analgesic effect compared to PCP |

| Formalin Test (Chemical Pain) | Phase I (Acute) | Not effective | No significant effect at any tested dose |

| Phase II (Chronic/Inflammatory) | Effective at 5 and 10 mg/kg | Significantly attenuates chronic pain response |

Antimicrobial Properties (Antibacterial, Antifungal)

The piperidine ring is a common structural motif in compounds exhibiting a wide range of antimicrobial activities. biomedpharmajournal.org Derivatives have been synthesized and tested against various pathogenic bacteria and fungi, with their efficacy often depending on the nature and position of substituents on the piperidine and associated rings.

Studies on various piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, in a series of 3-alkyl-2-(4'-aryl)-6-phenylpiperidin-4-ones and their thiosemicarbazone derivatives, compounds showed good antibacterial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis when compared to the standard drug ampicillin. biomedpharmajournal.org The addition of a thiosemicarbazone moiety to the piperidin-4-one core significantly enhanced antifungal activity against species such as Microsporum gypseum, Trichophyton rubrum, and Candida albicans. biomedpharmajournal.org

In another study, novel 1,2,5,6-tetrahydropyridine derivatives were evaluated. academicjournals.org One compound, Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate, exhibited the strongest inhibitory activity against seven tested bacteria, including Bacillus cereus, E. coli, and S. aureus. academicjournals.org This compound also showed the best Minimum Inhibitory Concentration (MIC) results, with an MIC of 0.75 mg/ml against B. subtilis. academicjournals.org The antifungal activity of this series was variable, with some compounds showing inhibition against Aspergillus niger and C. albicans, while others were inactive. academicjournals.org These findings highlight that specific substitutions on the piperidine scaffold are crucial for conferring potent and broad-spectrum antimicrobial properties.

| Compound Class | Test Organism | Activity Metric | Result |

|---|---|---|---|

| Methyl 2,6-bis(4-cyanophenyl)-1-p-tolyl-4-(p-tolylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate academicjournals.org | Bacillus subtilis | MIC | 0.75 mg/mL |

| Escherichia coli | MIC | 1.5 mg/mL | |

| Piperidin-4-one thiosemicarbazones biomedpharmajournal.org | Staphylococcus aureus | Antibacterial | Good activity vs. Ampicillin |

| Candida albicans | Antifungal | Significant activity vs. Terbinafine | |

| (E)-methyl 3-(p-(2-(piperidin-1-yl)ethoxy)phenyl)-acrylate biointerfaceresearch.com | Staphylococcus aureus | Antibacterial | Excellent activity vs. Chloramphenicol |

Antineoplastic / Anticancer Effects (Molecular Pathways)

Derivatives of this compound are part of a broader class of piperidine-containing compounds that have demonstrated significant potential in anticancer research. The therapeutic effects of these derivatives are often linked to their ability to modulate specific molecular pathways that are critical for the survival and proliferation of cancer cells. Research has shown that piperidine derivatives can trigger cancer cell death and inhibit tumor growth by interacting with a variety of cellular targets and signaling cascades. nih.govnih.gov

One of the primary mechanisms of action is the induction of apoptosis, or programmed cell death. This is achieved through the regulation of several key signaling pathways. nih.gov For instance, certain piperidine derivatives have been found to activate molecular pathways that lead to the apoptosis of cancer cells by modulating pro- and anti-apoptotic proteins. nih.gov This includes downregulating the anti-apoptotic protein Bcl-2 while promoting the release of pro-apoptotic factors like Bax-protein and mitochondrial cytochrome C. nih.gov The resulting increase in the Bax:Bcl-2 ratio activates a cascade of caspase enzymes (such as caspase-3, -8, and -9), which are the executioners of apoptosis. nih.gov

Furthermore, these compounds can influence crucial signaling pathways that are often dysregulated in cancer, such as the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt pathways. nih.govnih.gov These pathways are essential for cancer cell proliferation, survival, and migration. By inhibiting them, piperidine derivatives can effectively halt tumor progression. Another observed mechanism is the ability to cause cell cycle arrest, often in the G0/G1 phase, which prevents cancer cells from dividing and proliferating. nih.gov A specific piperidine derivative, 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), was shown to inhibit cell proliferation in both estrogen receptor (ER)-positive and ER-negative breast cancer cells by inducing this G0/G1 phase arrest. nih.gov

Some derivatives are designed to target DNA, either by causing direct damage or by blocking DNA synthesis, thereby inhibiting the replication of rapidly dividing cancer cells. researchgate.net The Sigma-1 receptor (S1R), which is overexpressed in many types of tumors and is involved in cell proliferation, represents another molecular target for piperidine-based compounds. nih.govrsc.org

The table below summarizes the molecular pathways affected by various piperidine derivatives in cancer therapy.

| Derivative Class / Compound | Cancer Type / Cell Line | Molecular Pathway / Effect |

| General Piperidine Derivatives | Various Cancers | Activation of caspases (3, 8, 9); Downregulation of Bcl-2; Upregulation of Bax. nih.gov |

| General Piperidine Derivatives | Various Cancers | Inhibition of NF-κB and PI3K/Akt signaling pathways. nih.govnih.gov |

| DTPEP | Breast Cancer (MCF-7, MDA-MB-231) | Cell cycle arrest at G0/G1 phase. nih.gov |

| Sigma-1 Receptor (S1R) Ligands | Various Cancers | Antagonism of S1R, leading to reduced cell proliferation. nih.govrsc.org |

Role of this compound Derivatives as Chemical Probes in Biochemical Studies

In the field of biochemical and pharmacological research, chemical probes are small molecules designed to selectively interact with a specific biological target, such as a protein or receptor. This interaction allows researchers to study the function and behavior of that target in a biological system. Derivatives of this compound, owing to the versatility of the piperidine scaffold, are valuable as chemical probes. nih.govrsc.org

The piperidine moiety is a critical structural element that can be chemically modified to achieve high affinity and selectivity for specific biological targets. nih.gov This makes its derivatives excellent tools for exploring the "pharmacological space" of receptors and enzymes. For example, piperidine-based compounds have been developed as high-affinity ligands for Sigma receptors (S1R and S2R) and Histamine H3 receptors (H3R). nih.gov By comparing the binding affinities of slightly different derivatives (e.g., replacing a piperidine ring with a piperazine ring), researchers can elucidate the structural requirements for potent and selective receptor binding. nih.gov This process is fundamental to understanding receptor function and identifying potential drug candidates.

Molecular modeling and docking studies often accompany the use of these probes to decipher the specific interactions between the ligand and the amino acid residues of the target protein. rsc.org This provides a detailed picture of the binding mode and helps in the rational design of even more potent and selective molecules. rsc.org The development of piperidine-based compounds as selective antagonists or agonists allows for the detailed investigation of the physiological and pathological roles of their target receptors. nih.govrsc.org

The table below provides examples of how piperidine derivatives are utilized as chemical probes.

| Derivative Class | Biological Target | Application in Biochemical Studies |

| Piperidine-based Ligands | Sigma-1 Receptor (S1R) | To investigate the role of S1R in neurological disorders and cancer; to map the ligand-binding site. nih.govrsc.org |

| Piperidine-based Ligands | Histamine H3 Receptor (H3R) | To study the structure-activity relationship of H3R ligands and their therapeutic potential. nih.gov |

Application as Precursors or Intermediates in Rational Drug Design

The piperidine ring is one of the most prevalent heterocyclic scaffolds found in pharmaceuticals approved by the U.S. Food and Drug Administration. arizona.eduresearchgate.net Its structural and physicochemical properties make it an exceptionally valuable building block, or precursor, in the process of rational drug design. arizona.eduthieme-connect.com Rational drug design involves creating new medications based on a detailed understanding of the biological target. The this compound structure serves as a versatile starting point that medicinal chemists can systematically modify to optimize therapeutic activity and minimize side effects. nih.gov

The significance of the piperidine scaffold lies in its ability to:

Modulate Physicochemical Properties: Introducing a piperidine ring can alter a molecule's solubility, lipophilicity, and basicity (pKa), which are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. thieme-connect.com

Enhance Biological Activity and Selectivity: The three-dimensional structure of the piperidine ring allows for precise orientation of substituent groups to fit into the binding pockets of target proteins. Modifying these groups is a key strategy in structure-activity relationship (SAR) studies to enhance potency and selectivity for the intended target over others. thieme-connect.comresearchgate.net

Improve Pharmacokinetic Properties: The stability and structural features of the piperidine core can lead to better metabolic stability and oral bioavailability, making the resulting drug candidates more viable for clinical development. thieme-connect.com

Piperidine and its derivatives are central to the synthesis of a wide array of drugs, including anticancer agents, analgesics, and CNS modulators. arizona.edunih.gov The development of new synthetic methods, such as multicomponent reactions, has further expanded the ability to create large libraries of diverse piperidine-containing compounds for high-throughput screening and drug discovery. nih.gov By starting with a core structure like 1-aryl-piperidine, chemists can design and synthesize novel compounds with tailored pharmacological profiles, demonstrating the scaffold's crucial role as an intermediate in the drug discovery pipeline. arizona.eduthieme-connect.com

Q & A

Q. What are the critical considerations for designing isotope-labeled analogs in metabolic pathway studies?

Q. Methodological Notes

- Data Contradiction Analysis : Always cross-validate computational predictions with biophysical assays (ITC, SPR) and in vivo models.

- Experimental Design : Include positive controls (e.g., known NMDA antagonists for CNS studies) and statistical power analysis to ensure reproducibility.

- Safety : While toxicity data are limited, follow ALARA principles for handling; use fume hoods and PPE during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products